

L(-)-Glucose: A Comprehensive Technical Guide to its Optical Rotation and Specific Rotation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **L(-)-Glucose**

Cat. No.: **B1675105**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the optical and specific rotation of **L(-)-Glucose**, a key stereoisomer of glucose. This document details the quantitative values of its rotation, the experimental protocols for their measurement, and the underlying principles of this stereochemical property.

Quantitative Data: Optical and Specific Rotation of L(-)-Glucose

L(-)-Glucose, as the enantiomer of D(+)-Glucose, exhibits optical rotation of the same magnitude but in the opposite direction (levorotatory). The specific rotation values for the different anomeric forms of L-Glucose in aqueous solution are summarized below. These values are temperature and wavelength-dependent, typically measured at 20°C using the sodium D-line (589.3 nm).

Anomeric Form of L-Glucose	Specific Rotation $[\alpha]$
α -L-Glucopyranose	-112.2°
β -L-Glucopyranose	-18.7°
Equilibrium Mixture	-52.7°

Note: The values for L-Glucose are inferred from the well-documented values of D-Glucose, as enantiomers have equal but opposite specific rotations.

The Phenomenon of Mutarotation

When either the pure α or β anomer of L-Glucose is dissolved in water, the specific rotation of the solution gradually changes over time until it reaches a stable equilibrium value.^[1] This phenomenon, known as mutarotation, is the result of the interconversion between the α and β anomers via the open-chain aldehyde form.^{[1][2]} The equilibrium mixture for glucose in water consists of approximately 36% α -anomer and 64% β -anomer, with a very small amount of the open-chain form.^[3]

Experimental Protocol for Measuring Optical Rotation

The measurement of optical rotation is performed using an instrument called a polarimeter. The following protocol outlines the key steps for determining the specific rotation of **L(-)-Glucose**.

Principle of Polarimetry

A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of an optically active substance.^[4] The observed rotation (α) is directly proportional to the concentration of the chiral compound (c) and the path length of the sample tube (l). The specific rotation $[\alpha]$ is a characteristic property of a compound and is calculated using Biot's law:

$$[\alpha] = \alpha / (l * c)$$

Where:

- $[\alpha]$ is the specific rotation in degrees.
- α is the observed rotation in degrees.
- l is the path length of the polarimeter tube in decimeters (dm).
- c is the concentration of the solution in grams per milliliter (g/mL).

Instrumentation and Materials

- Polarimeter (with sodium D-line lamp or equivalent monochromatic light source)
- Polarimeter sample tubes (e.g., 1 dm or 2 dm)
- Volumetric flasks and pipettes
- Analytical balance
- **L(-)-Glucose** (high purity)
- Distilled or deionized water (as solvent)

Instrument Calibration

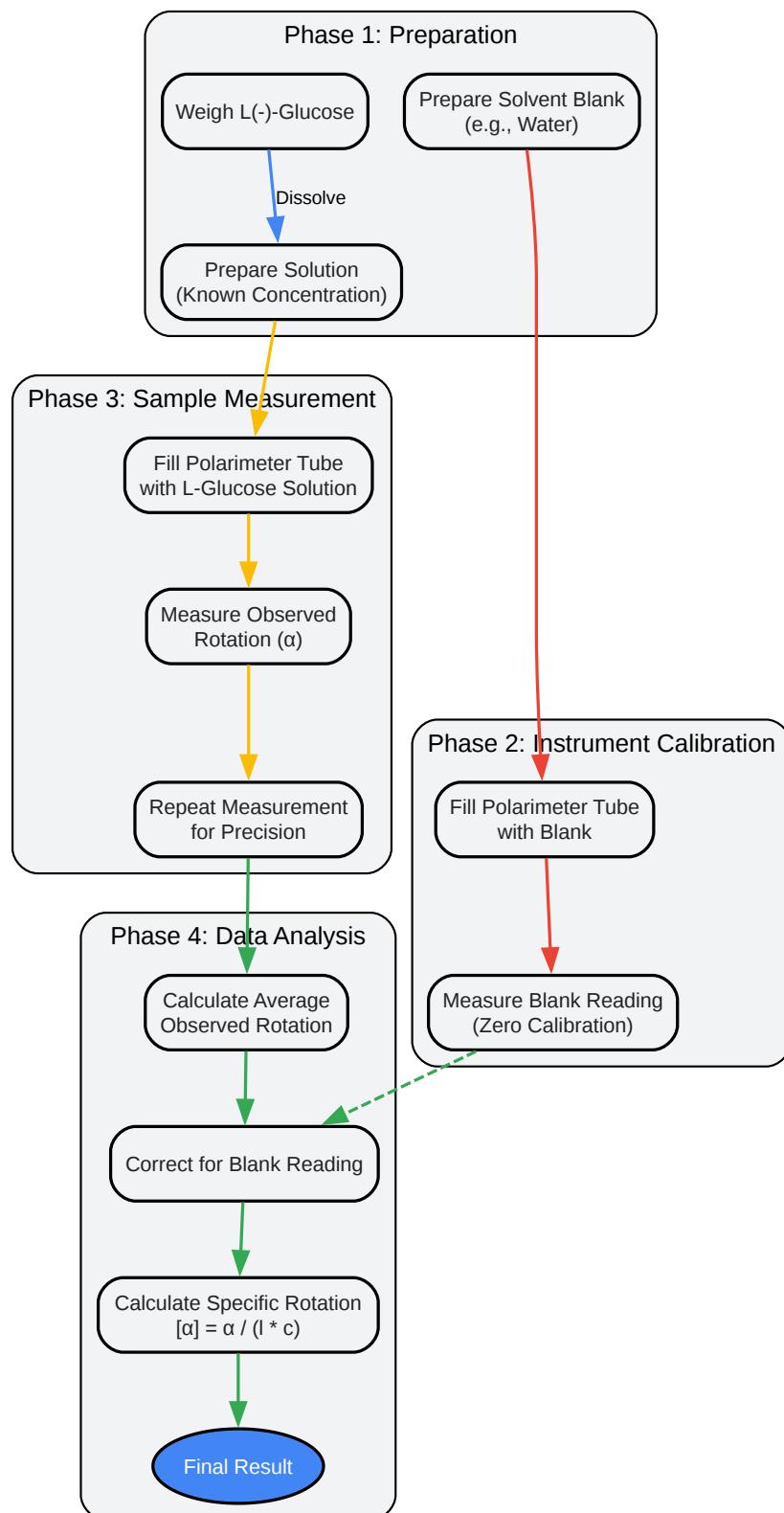
Before sample measurement, the polarimeter must be calibrated.

- Zero Calibration: Fill a clean polarimeter tube with the solvent (e.g., distilled water). Place the tube in the polarimeter and take a reading. This is the blank or zero reading. If the reading is not zero, this value must be subtracted from all subsequent sample readings.
- Calibration with a Standard (Optional but Recommended): A standard of known specific rotation, such as a certified quartz plate or a carefully prepared sucrose solution, can be used to verify the instrument's accuracy.

Sample Preparation

- Accurately weigh a known mass of **L(-)-Glucose** using an analytical balance.
- Dissolve the weighed **L(-)-Glucose** in a specific volume of solvent (e.g., distilled water) in a volumetric flask to achieve a known concentration. Ensure the glucose is completely dissolved.
- For mutarotation studies, measurements should be taken immediately after dissolution and then periodically until a stable reading is achieved. For the equilibrium value, allow the solution to stand for several hours or overnight.[\[1\]](#)[\[5\]](#)

Measurement Procedure


- Rinse a clean polarimeter tube with a small amount of the prepared **L(-)-Glucose** solution.
- Carefully fill the tube with the solution, ensuring no air bubbles are trapped in the light path.
- Place the filled sample tube in the sample chamber of the polarimeter.
- Observe the rotation of the plane-polarized light through the eyepiece or on the digital display.
- Record the observed angle of rotation (α).
- Repeat the measurement several times and calculate the average reading to ensure precision.

Calculation of Specific Rotation

- Subtract the zero/blank reading from the average observed rotation of the sample to get the corrected observed rotation.
- Use Biot's law to calculate the specific rotation $[\alpha]$, ensuring that the path length (l) is in decimeters and the concentration (c) is in g/mL.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the specific rotation of **L(-)-Glucose** using a polarimeter.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Polarimetry of **L(-)-Glucose**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mutarotation - Wikipedia [en.wikipedia.org]
- 4. Glucose - Wikipedia [en.wikipedia.org]
- 5. vedantu.com [vedantu.com]
- To cite this document: BenchChem. [L(-)-Glucose: A Comprehensive Technical Guide to its Optical Rotation and Specific Rotation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1675105#l-glucose-optical-rotation-and-specific-rotation-value>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com